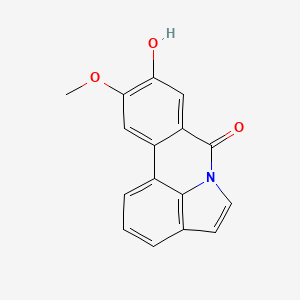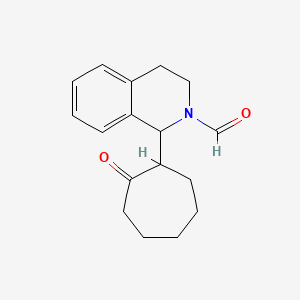![molecular formula C15H13N3O3S3 B14152285 3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 887202-36-0](/img/structure/B14152285.png)
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. The compound features a benzamide core linked to a benzo[d]thiazole ring, which is further substituted with a methylthio group and a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the sulfonamide group: This step involves the sulfonation of the benzo[d]thiazole ring using chlorosulfonic acid, followed by reaction with ammonia or an amine to form the sulfonamide.
Attachment of the benzamide moiety: The final step involves coupling the sulfonamide-substituted benzo[d]thiazole with a benzoyl chloride derivative in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of agrochemicals with pesticidal properties.
Mécanisme D'action
The mechanism of action of 3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: Exhibits anti-biofilm properties.
Uniqueness
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methylthio and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
887202-36-0 |
|---|---|
Formule moléculaire |
C15H13N3O3S3 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
3-methylsulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3O3S3/c1-22-10-4-2-3-9(7-10)14(19)18-15-17-12-6-5-11(24(16,20)21)8-13(12)23-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19) |
Clé InChI |
HXYGFIOASDMRMS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)



![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)




![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)


